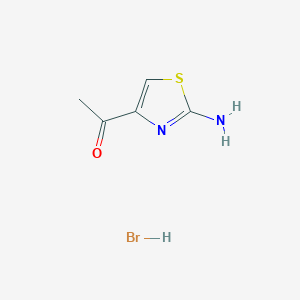

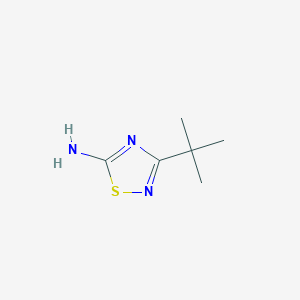

![molecular formula C9H10N2OS B1287719 6-甲氧基-4-甲基苯并[d]噻唑-2-胺 CAS No. 331679-72-2](/img/structure/B1287719.png)

6-甲氧基-4-甲基苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

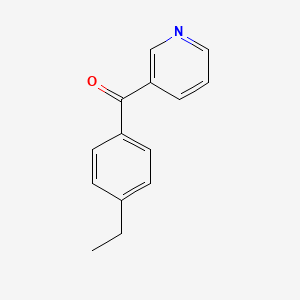

The compound 6-Methoxy-4-methylbenzo[d]thiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The methoxy and methyl groups are substituents on the benzene ring, which can influence the chemical and physical properties of the compound. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anticancer agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the compound 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related structure, was synthesized by cyclization of the corresponding amino alcohol using thionyl chloride in acetonitrile . Methylation of the amino group was also performed to obtain N,N-dimethyl derivatives . Similarly, novel thiophene-benzothiazole derivative compounds were synthesized using microwave-assisted synthesis methods, which could be applicable to the synthesis of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the thiazole ring, which can participate in various non-covalent interactions. X-ray diffraction analysis has been used to characterize the crystal structures of such compounds, revealing the presence of classical hydrogen bonds and noncovalent associations . These interactions are crucial for the stability and recognition processes in the crystal packing of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and formation of salts and co-crystals with carboxylic acids. For example, oxidation reactions of related compounds have led to the formation of sulfoxides, sulfones, and N-oxides, depending on the oxidizing reagent used . The formation of salts and co-crystals with carboxylic acids has been extensively studied, demonstrating the ability of these compounds to form stable supramolecular structures through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as melting points, solubility, and electronic absorption behaviors, are influenced by their molecular structure and substituents. The melting points of various adducts formed with carboxylic acids have been determined, providing insight into their thermal stability . The solvent effects on UV-Vis absorption have been studied, indicating the influence of solvent polarity on the electronic properties of these compounds . Additionally, computational studies such as DFT have been used to predict and compare the molecular properties with experimental data, further contributing to the understanding of these compounds .

科学研究应用

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: “6-Methoxy-4-methylbenzo[d]thiazol-2-amine” is used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . These derivatives are evaluated for their anti-inflammatory properties .

- Methods of Application or Experimental Procedures: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .

- Results or Outcomes: Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Application in Anti-Inflammatory Drug Development

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: This compound is used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . These derivatives are evaluated for their anti-inflammatory properties .

- Methods of Application or Experimental Procedures: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

- Results or Outcomes: Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

安全和危害

属性

IUPAC Name |

6-methoxy-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCRZREAXBQQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604688 |

Source

|

| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylbenzo[d]thiazol-2-amine | |

CAS RN |

331679-72-2 |

Source

|

| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

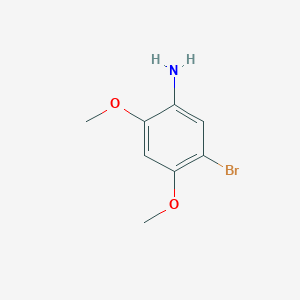

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)